2-Chloro-4-iodo-5-methoxypyridine
CAS No.: 1211516-07-2
Cat. No.: VC2883785
Molecular Formula: C6H5ClINO
Molecular Weight: 269.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211516-07-2 |
---|---|
Molecular Formula | C6H5ClINO |
Molecular Weight | 269.47 g/mol |
IUPAC Name | 2-chloro-4-iodo-5-methoxypyridine |
Standard InChI | InChI=1S/C6H5ClINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 |
Standard InChI Key | LMRNHAIBJYZJKM-UHFFFAOYSA-N |
SMILES | COC1=CN=C(C=C1I)Cl |
Canonical SMILES | COC1=CN=C(C=C1I)Cl |
Introduction
Chemical Identity and Structural Properties
2-Chloro-4-iodo-5-methoxypyridine belongs to the family of halogenated pyridines, featuring a pyridine ring with chlorine at position 2, iodine at position 4, and a methoxy group at position 5. This arrangement creates a molecule with diverse reactivity sites and electronic properties that make it valuable as a synthetic intermediate in various chemical processes.
The structural characteristics of this compound can be inferred from related molecules such as 2-chloro-4-iodo-5-methylpyridine, which has been more extensively documented. The key difference lies in the substitution of a methyl group with a methoxy group at position 5, which significantly alters the electronic properties of the molecule.
Physical and Chemical Properties
Based on the properties of similar compounds, we can estimate the physical and chemical characteristics of 2-chloro-4-iodo-5-methoxypyridine as follows:
Table 1: Estimated Physical Properties of 2-Chloro-4-iodo-5-methoxypyridine
The presence of the methoxy group likely increases the polarity of the molecule compared to its methyl-substituted analog, potentially affecting its solubility profile and intermolecular interactions.
Structural Comparison with Related Compounds
Table 2: Comparison of 2-Chloro-4-iodo-5-methoxypyridine with Similar Compounds
Synthesis Methods
Detailed Synthetic Procedure
Based on the patent information for the related compound, the following synthetic procedure could be adapted for 2-chloro-4-iodo-5-methoxypyridine:
Step 1: N-Oxide Formation
The starting material, 2-chloro-5-methoxypyridine, would be treated with an oxidizing agent such as hydrogen peroxide in acetic acid to form the corresponding N-oxide .
Step 2: Nitration
The N-oxide would undergo nitration using a mixture of nitric acid and sulfuric acid at controlled temperature (typically 100-160°C) to introduce a nitro group at the 4-position .
Step 3: Reduction
The nitro compound would be reduced using iron powder in acetic acid or another suitable reducing system to convert the nitro group to an amino group .
Step 4: Diazotization and Iodination
The amino derivative would be treated with sodium nitrite under acidic conditions to form a diazonium salt, which would then react with sodium iodide to introduce the iodine atom at the 4-position .
Reaction Conditions and Considerations
The synthesis would require careful control of reaction conditions to optimize yield and purity:
Table 3: Key Reaction Parameters for the Proposed Synthesis
Synthetic Step | Reagents | Temperature | Reaction Time | Special Considerations |
---|---|---|---|---|
N-Oxide Formation | H₂O₂, acetic acid | 80°C | 5-7 hours | Control oxidation to prevent overoxidation |
Nitration | HNO₃, H₂SO₄ | 100°C | 7-10 hours | Maintain regioselectivity at the 4-position |
Reduction | Fe powder, acetic acid | 80-120°C | 2-3 hours | Complete reduction while preserving halogen substituents |
Diazotization | NaNO₂, H₂SO₄ | -10°C | 1-2 hours | Temperature control is critical |
Iodination | NaI | 0°C | 2-4 hours | Prevent side reactions of the diazonium intermediate |
The presence of the methoxy group might necessitate modifications to these conditions, particularly in the nitration step, where the electron-donating nature of the methoxy group could influence the regioselectivity of the reaction.
Reactivity Patterns
The reactivity of 2-chloro-4-iodo-5-methoxypyridine is governed by the electronic effects of its substituents and the inherent properties of the pyridine ring.
Nucleophilic Aromatic Substitution
The pyridine nitrogen and the chlorine at position 2 activate the ring toward nucleophilic aromatic substitution. The electron-withdrawing effect of the ring nitrogen makes the 2-position particularly susceptible to nucleophilic attack. This reactivity can be exploited for introducing various functional groups at this position.
Cross-Coupling Reactions
The iodine substituent at position 4 provides an excellent site for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak compared to carbon-chlorine bonds, allowing for selective functionalization at this position. This differential reactivity enables sequential functionalization strategies, where the iodine position is modified first, followed by reactions at the chlorine-bearing position.
Influence of the Methoxy Group
The methoxy group at position 5 exerts an electron-donating effect through resonance, potentially influencing the reactivity of other positions on the ring. This electronic contribution distinguishes 2-chloro-4-iodo-5-methoxypyridine from its methyl-substituted analog and might confer unique reactivity patterns that could be exploited in synthetic applications.
Analytical Characterization
Spectroscopic Identification
Comprehensive characterization of 2-chloro-4-iodo-5-methoxypyridine would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for the two aromatic protons and the methoxy group (typically around 3.8-4.0 ppm)
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¹³C NMR would reveal the carbon framework, with characteristic shifts for the halogen-bearing carbons and the carbon attached to the methoxy group
Infrared (IR) Spectroscopy:
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Characteristic bands for C-Cl (600-800 cm⁻¹), C-I (500-600 cm⁻¹), and C-O-C stretching (1000-1300 cm⁻¹)
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Pyridine ring vibrations (1400-1600 cm⁻¹)
Mass Spectrometry:
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Molecular ion peak corresponding to the molecular weight (269 m/z)
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Characteristic isotope pattern due to the presence of chlorine
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Fragmentation pattern potentially showing loss of methoxy (OCH₃) and halogen groups
Chromatographic Methods
High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be valuable for assessing the purity of synthesized 2-chloro-4-iodo-5-methoxypyridine. The retention behavior would be influenced by the compound's polarity, which is affected by the presence of the methoxy group and halogen substituents.
X-ray Crystallography
X-ray crystallography would provide definitive structural confirmation, revealing bond lengths, angles, and the precise spatial arrangement of the substituents on the pyridine ring.
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